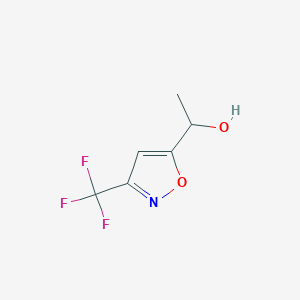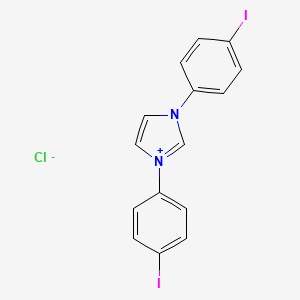![molecular formula C10H8BrNO3S B12957176 Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)
Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-c]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an oxo group attached to a thieno[3,2-c]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a brominated thiophene derivative with a pyridine carboxylate precursor. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the oxo group or to reduce the bromine atom to a less reactive form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Aplicaciones Científicas De Investigación
Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in binding to active sites of enzymes or receptors, thereby inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate
- Methyl 3,4-dihydro-8-nitro-4-oxo-1H-thiopyrano[4,3-b]benzothiophen-3-carboxylate
Uniqueness
Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. Additionally, its specific arrangement of functional groups provides distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C10H8BrNO3S |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
methyl 7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-12-4-6(11)8-5(9(12)13)3-7(16-8)10(14)15-2/h3-4H,1-2H3 |
Clave InChI |
OHLQBJFPJWGYCB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)C=C(S2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


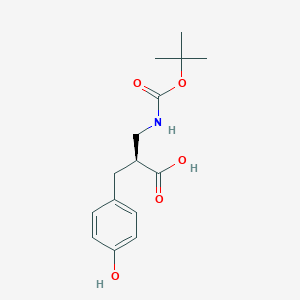
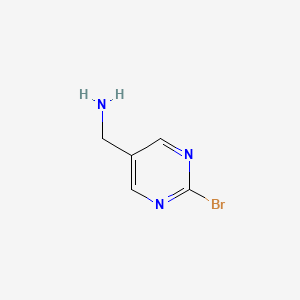
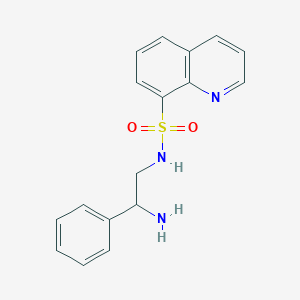
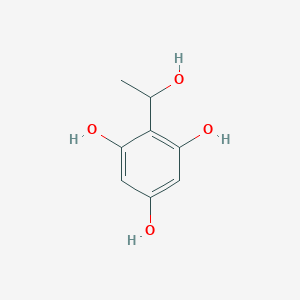
![4-chloro-6-morpholin-4-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12957124.png)

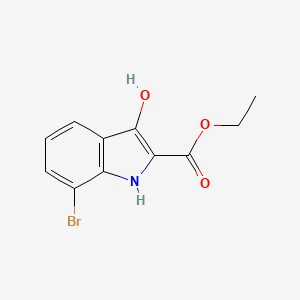
![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)
